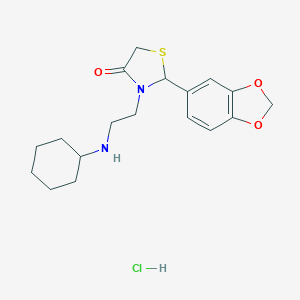
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound belongs to the thiazolidinone family, which has been extensively studied for its potential therapeutic properties.
作用機序
The mechanism of action of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been suggested that the compound exerts its therapeutic effects by modulating the levels of various neurotransmitters and cytokines.
生化学的および生理学的効果
Studies have shown that 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride has various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and apoptosis. The compound has also been shown to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One of the main advantages of using 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride in lab experiments is its diverse range of applications. The compound has been shown to possess various therapeutic properties, making it a suitable candidate for studying different diseases and conditions. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an anticancer agent. Additionally, further studies can be conducted to explore the compound's mechanism of action and potential toxicity.
合成法
The synthesis of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride involves the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with cyclohexylamine and thiosemicarbazide in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields a white solid, which is then purified by recrystallization in ethanol.
科学的研究の応用
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride has been extensively studied for its potential therapeutic properties. It has been reported to possess anticancer, antimicrobial, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
102612-93-1 |
|---|---|
製品名 |
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride |
分子式 |
C18H25ClN2O3S |
分子量 |
384.9 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-3-[2-(cyclohexylamino)ethyl]-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C18H24N2O3S.ClH/c21-17-11-24-18(13-6-7-15-16(10-13)23-12-22-15)20(17)9-8-19-14-4-2-1-3-5-14;/h6-7,10,14,18-19H,1-5,8-9,11-12H2;1H |
InChIキー |
PXFGEJBSOCOHNR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCN2C(SCC2=O)C3=CC4=C(C=C3)OCO4.Cl |
正規SMILES |
C1CCC(CC1)NCCN2C(SCC2=O)C3=CC4=C(C=C3)OCO4.Cl |
同義語 |
4-Thiazolidinone, 3-(2-(cyclohexylamino)ethyl)-2-(3,4-methylenedioxyph enyl)-, monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)


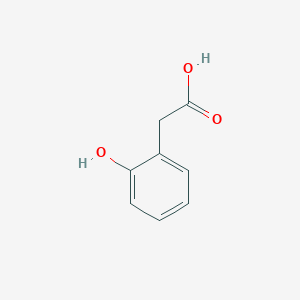
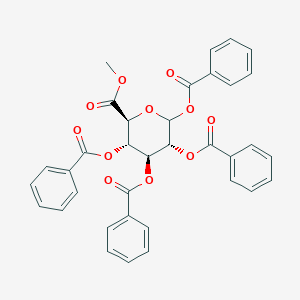


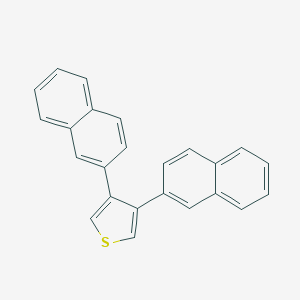

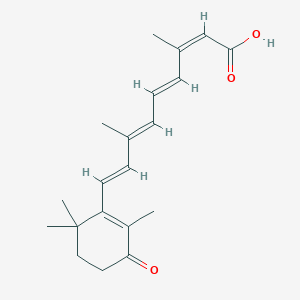
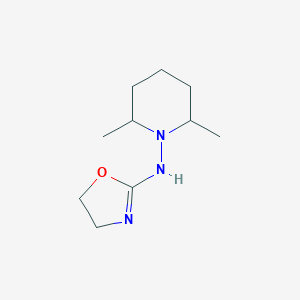
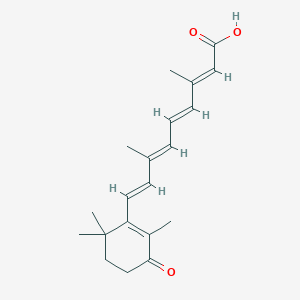
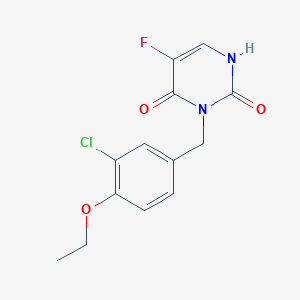
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)